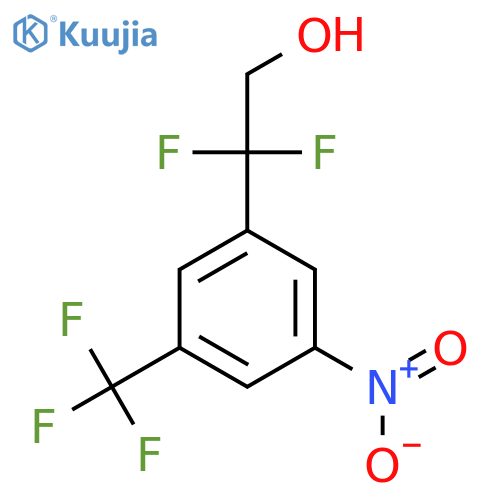Cas no 2228439-88-9 (2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol)

2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol
- 2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol
- EN300-1961951
- 2228439-88-9
-
- インチ: 1S/C9H6F5NO3/c10-8(11,4-16)5-1-6(9(12,13)14)3-7(2-5)15(17)18/h1-3,16H,4H2
- InChIKey: MHTZBMSZJTVWBM-UHFFFAOYSA-N
- SMILES: FC(CO)(C1C=C(C=C(C(F)(F)F)C=1)[N+](=O)[O-])F
計算された属性
- 精确分子量: 271.02678386g/mol
- 同位素质量: 271.02678386g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- XLogP3: 2.4
2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1961951-5.0g |
2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228439-88-9 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1961951-10.0g |
2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228439-88-9 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1961951-2.5g |
2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228439-88-9 | 2.5g |
$2379.0 | 2023-09-17 | ||
| Enamine | EN300-1961951-0.5g |
2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228439-88-9 | 0.5g |
$1165.0 | 2023-09-17 | ||
| Enamine | EN300-1961951-0.05g |
2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228439-88-9 | 0.05g |
$1020.0 | 2023-09-17 | ||
| Enamine | EN300-1961951-0.25g |
2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228439-88-9 | 0.25g |
$1117.0 | 2023-09-17 | ||
| Enamine | EN300-1961951-1.0g |
2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228439-88-9 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1961951-5g |
2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228439-88-9 | 5g |
$3520.0 | 2023-09-17 | ||
| Enamine | EN300-1961951-0.1g |
2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228439-88-9 | 0.1g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1961951-1g |
2,2-difluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol |
2228439-88-9 | 1g |
$1214.0 | 2023-09-17 |
2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-olに関する追加情報
2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol: A Promising Compound in Medicinal Chemistry
2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol, with the CAS number 2228439-88-9, represents a unique class of fluorinated aromatic compounds that have garnered significant attention in the field of medicinal chemistry. This compound's structural complexity, featuring multiple fluorine atoms and nitro groups, positions it as a potential candidate for drug development targeting specific biological pathways. Recent advancements in synthetic methodologies and biological screening have highlighted its relevance in addressing unmet medical needs.
The molecular architecture of 2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol is characterized by a phenyl ring substituted with functional groups that enhance its reactivity and biological activity. The presence of the trifluoromethyl group at the 5-position introduces electron-withdrawing effects, which may influence its interaction with protein targets. Additionally, the 2,2-difluoro and 2-3-nitro substituents contribute to the compound's unique chemical properties, making it a versatile scaffold for further modification.
Recent studies have demonstrated that 2,2-difluoro-2-3-nitro-5-(trifluoromyethyl)phenylethan-1-ol exhibits promising activity against specific enzymes involved in metabolic disorders. For instance, its ability to inhibit kinases associated with inflammatory responses has been explored in preclinical trials. These findings underscore the compound's potential as a therapeutic agent for conditions such as rheumatoid arthritis and neurodegenerative diseases.
The synthesis of 2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol has been optimized through advanced catalytic approaches, enabling high yields and reduced environmental impact. Researchers have employed transition-metal-catalyzed reactions to selectively introduce fluorine atoms and nitro groups, ensuring structural integrity while minimizing byproduct formation. These synthetic strategies are critical for scaling up production for pharmaceutical applications.
Pharmacological studies on 2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol have revealed its potential as an anti-inflammatory agent. In vitro experiments have shown that it effectively suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory cytokine production. This mechanism of action aligns with the growing emphasis on targeting inflammatory pathways in drug discovery.
The compound's physicochemical properties, such as solubility and molecular weight, are essential for determining its pharmacokinetic profile. Studies indicate that 2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol exhibits favorable solubility in aqueous media, which is crucial for its bioavailability. Additionally, its low molecular weight facilitates passive diffusion across cell membranes, enhancing its therapeutic potential.
Recent advances in computational modeling have provided insights into the binding interactions of 2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol with target proteins. Molecular docking studies suggest that the compound's fluorinated groups form hydrogen bonds with specific amino acid residues, stabilizing its interaction with the target. These findings support the development of structure-based drug design strategies.
Despite its promising properties, the safety profile of 2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol requires further investigation. Preliminary toxicological assessments have indicated low acute toxicity, but long-term effects remain to be elucidated. Ongoing research aims to evaluate its safety in vivo and identify potential side effects, ensuring its suitability for clinical trials.
The application of 2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol extends beyond traditional therapeutic areas. Its unique chemical structure has sparked interest in its use as a probe molecule for studying protein-ligand interactions. This dual-purpose approach highlights the compound's versatility in both drug development and fundamental biochemical research.
Future research directions include the exploration of 2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol's potential in combination therapies. Studies are underway to assess its synergistic effects with existing medications, aiming to enhance treatment outcomes for complex diseases. Additionally, efforts to optimize its chemical stability and formulation are critical for its transition from laboratory to clinical settings.
In conclusion, 2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol represents a significant advancement in the field of medicinal chemistry. Its structural features, combined with recent scientific breakthroughs, position it as a promising candidate for addressing a range of medical conditions. Continued research and development will be essential to fully realize its potential in therapeutic applications.
2228439-88-9 (2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol) Related Products
- 1797631-29-8(2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one)
- 1437435-10-3(2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one)
- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)
- 2172509-33-8(5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)
- 1806943-90-7(5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride)
- 709654-29-5(Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate)
- 1785545-62-1(2,2-difluoro-3-(oxolan-3-yl)propanoic acid)
- 70326-81-7(ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate)
- 1900-41-0(2(1H)-Quinolinone, 8-chloro-4-hydroxy-)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)




